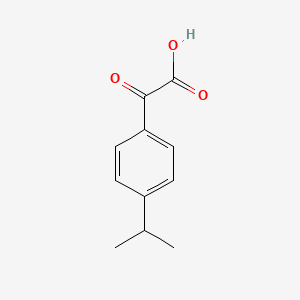
Ketoconazole impurity 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ketoconazole impurity 1 involves several steps, typically starting from the basic raw materials used in the production of ketoconazole. The process includes the formation of intermediate compounds, which are then subjected to various chemical reactions to yield the final impurity. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound is closely monitored to minimize its presence in the final ketoconazole product. This involves stringent quality control measures and the use of advanced analytical techniques to detect and quantify the impurity. The industrial production methods are designed to ensure that the impurity levels remain within acceptable limits as defined by regulatory standards .
化学反应分析
Types of Reactions: Ketoconazole impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and reactivity of the compound under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like methanol and dichloromethane. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted derivatives .
科学研究应用
Ketoconazole impurity 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods development and validation. In biology and medicine, it is studied for its potential biological activities and toxicological properties. In the pharmaceutical industry, it is crucial for quality control and regulatory compliance to ensure the safety and efficacy of ketoconazole products .
作用机制
The mechanism of action of ketoconazole impurity 1 is not as well-studied as that of ketoconazole itself. it is believed to interact with similar molecular targets and pathways. Ketoconazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, through the inhibition of cytochrome P450 14α-demethylase. This disruption in ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death .
相似化合物的比较
Ketoconazole impurity 1 can be compared with other impurities and related compounds found in ketoconazole formulations. Similar compounds include other ketoconazole impurities such as impurity A, impurity B, impurity C, and impurity D. Each of these impurities has unique chemical structures and properties, which can influence their behavior and impact on the overall quality of the ketoconazole product .
List of Similar Compounds:- Ketoconazole impurity A
- Ketoconazole impurity B
- Ketoconazole impurity C
- Ketoconazole impurity D
These impurities are monitored and controlled to ensure the purity and safety of ketoconazole formulations .
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
1-[4-(4-hydroxyphenyl)-2,3-dihydropyrazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-6,8,16H,7,9H2,1H3 |
InChI 键 |
RESHZWJUNIQPQT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCN(C=C1)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)
![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)
![(2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine](/img/structure/B12091203.png)

![4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene](/img/structure/B12091217.png)
![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)




![1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone](/img/structure/B12091240.png)

